molecular formula C10H6N2O2S B12968309 Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate CAS No. 116538-94-4

Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate

Cat. No.: B12968309
CAS No.: 116538-94-4
M. Wt: 218.23 g/mol
InChI Key: HTOHFVWFHKYVND-UHFFFAOYSA-N
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Description

Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate typically involves the heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with mercaptoacetic esters. This reaction is carried out in pyridine as a solvent, as stronger bases can lead to the formation of other products, while weaker bases result in low yields . The reaction conditions include refluxing the mixture for a specific period, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of functional groups such as the cyano and ester groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been recognized as a modulator of mGluR5 receptors and death-associated protein kinase inhibitors . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.

Comparison with Similar Compounds

Comparison: Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of biological activities and has been studied for its potential as a therapeutic agent in various diseases.

Properties

CAS No.

116538-94-4

Molecular Formula

C10H6N2O2S

Molecular Weight

218.23 g/mol

IUPAC Name

methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H6N2O2S/c1-14-10(13)8-5-15-9-7(8)2-6(3-11)4-12-9/h2,4-5H,1H3

InChI Key

HTOHFVWFHKYVND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1C=C(C=N2)C#N

Origin of Product

United States

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